molecular formula C32H39ClN2O5S B12407817 Mcl-1 inhibitor 9

Mcl-1 inhibitor 9

Cat. No.: B12407817
M. Wt: 599.2 g/mol
InChI Key: VRSBISSEYLZZBN-DNZFJNTLSA-N
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Description

Mcl-1 inhibitor 9 is a potent small molecule inhibitor targeting myeloid cell leukemia 1 (Mcl-1), a member of the B-cell lymphoma 2 (Bcl-2) family of proteins. Mcl-1 plays a crucial role in promoting cell survival by preventing apoptosis, particularly in cancer cells. Overexpression of Mcl-1 is associated with tumorigenesis, poor prognosis, and resistance to anticancer therapies . This compound selectively binds to Mcl-1, freeing pro-apoptotic proteins BAX and BAK, which initiates apoptosis .

Preparation Methods

The synthesis of Mcl-1 inhibitor 9 involves a series of chemical reactions, typically starting with the preparation of key intermediates. The synthetic route often includes steps such as nucleophilic substitution, cyclization, and functional group modifications. Reaction conditions may involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to enhance efficiency, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Mcl-1 inhibitor 9 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure settings. Major products formed from these reactions include various derivatives of this compound with modified functional groups .

Mechanism of Action

Mcl-1 inhibitor 9 exerts its effects by selectively binding to the Mcl-1 protein, thereby disrupting its interaction with pro-apoptotic proteins BAX and BAK. This binding frees BAX and BAK, which then oligomerize and permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c and the activation of the caspase cascade. This cascade ultimately results in apoptosis, effectively inducing cell death in cancer cells that overexpress Mcl-1 .

Comparison with Similar Compounds

Mcl-1 inhibitor 9 is unique in its high selectivity and potency for Mcl-1 compared to other similar compounds. Some similar compounds include:

This compound stands out due to its specific targeting of Mcl-1, which minimizes off-target effects and enhances its therapeutic potential in cancers with high Mcl-1 expression .

Properties

Molecular Formula

C32H39ClN2O5S

Molecular Weight

599.2 g/mol

IUPAC Name

(3'R,4S,6'R,7'S,8'Z,11'S,12'R)-7-chloro-7'-hydroxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one

InChI

InChI=1S/C32H39ClN2O5S/c1-20-5-3-7-29(36)26-11-8-24(26)17-35-18-32(14-4-6-22-15-25(33)10-12-27(22)32)19-40-30-13-9-23(16-28(30)35)31(37)34-41(38,39)21(20)2/h3,7,9-10,12-13,15-16,20-21,24,26,29,36H,4-6,8,11,14,17-19H2,1-2H3,(H,34,37)/b7-3-/t20-,21+,24-,26+,29-,32-/m0/s1

InChI Key

VRSBISSEYLZZBN-DNZFJNTLSA-N

Isomeric SMILES

C[C@H]1C/C=C\[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)[C@@H]1C)O

Canonical SMILES

CC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)C1C)O

Origin of Product

United States

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